
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride, also known as Boc-L-phenylalanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride, is a chemical compound used in scientific research. It is a derivative of phenylalanine and tyrosine, two amino acids commonly found in proteins. Boc-L-phenylalanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride is synthesized using a multistep process that involves the reaction of several chemical reagents.
作用机制
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride does not have a specific mechanism of action. Instead, it is used as a building block in the synthesis of peptides and proteins. Once incorporated into a peptide or protein, the compound may affect the biochemical and physiological properties of the resulting molecule.
Biochemical and physiological effects:
The biochemical and physiological effects of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride depend on the peptide or protein it is incorporated into. Peptides and proteins containing Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride may have altered binding affinity, enzymatic activity, or stability compared to those without the compound.
实验室实验的优点和局限性
The advantages of using Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride in lab experiments include its ability to be incorporated into peptides and proteins, its availability from commercial sources, and its relatively low cost. The limitations of using the compound include its multistep synthesis process, which can be time-consuming and require specialized equipment, and the potential for the compound to affect the biochemical and physiological properties of the resulting peptide or protein.
未来方向
For research involving Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride include the synthesis and characterization of novel peptides and proteins containing the compound, the study of the biochemical and physiological effects of these molecules, and the development of new applications for the compound in scientific research. Additionally, the development of more efficient and cost-effective synthesis methods for Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride may enable its wider use in scientific research.
合成方法
The synthesis of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride involves several steps. The first step involves the reaction of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine with 2,3-bis(methoxycarbonyl)-prop-2-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with N-(tert-butoxycarbonyl)-L-tyrosine in the presence of DCC and 4-dimethylaminopyridine (DMAP) to form Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine. Finally, the product is treated with hydrochloric acid to obtain Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride.
科学研究应用
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride is used in scientific research for various applications. It is commonly used as a building block in the synthesis of peptides and proteins. It can also be used as a substrate for enzymes that cleave peptide bonds. Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride has been used in the synthesis of several bioactive peptides, including neuropeptide Y and angiotensin II.
属性
CAS 编号 |
100482-38-0 |
|---|---|
分子式 |
C17H27ClN2O4 |
分子量 |
358.9 g/mol |
IUPAC 名称 |
(2-hydroxy-3-morpholin-4-ium-4-ylpropyl) 4-(propylamino)benzoate;chloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-2-7-18-15-5-3-14(4-6-15)17(21)23-13-16(20)12-19-8-10-22-11-9-19;/h3-6,16,18,20H,2,7-13H2,1H3;1H |
InChI 键 |
YNRIQKBNEFWKTM-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
规范 SMILES |
CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
同义词 |
2-Hydroxy-3-morpholinopropyl p-(propylamino)benzoate hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
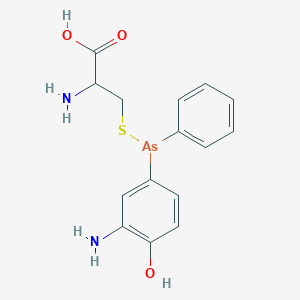

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
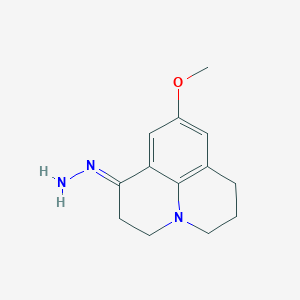
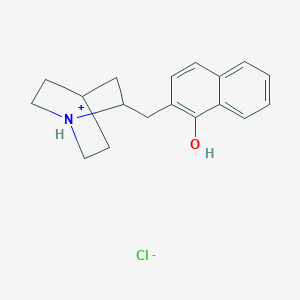
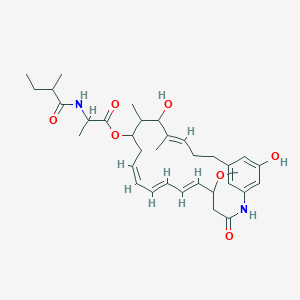
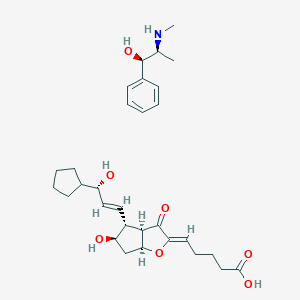
![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
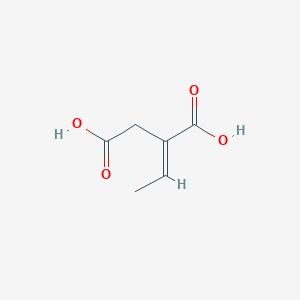
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)
